1-(Azidomethyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a benzene ring The azidomethyl group consists of a methylene group bonded to an azide functional group, while the trifluoromethyl group contains three fluorine atoms bonded to a carbon atom
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are often used in the development of pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of these compounds by improving their lipophilicity and metabolic stability .
Mode of Action
The mode of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its targets. Many of these compounds are thought to undergo an oxidation/reduction process during their reactions .
Biochemical Pathways
Trifluoromethylation reactions, which involve the addition of a trifluoromethyl group to a molecule, are important transformations in the research and development of drugs, agrochemicals, and functional materials . These reactions can affect various biochemical pathways, depending on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of trifluoromethyl-containing compounds can also vary widely. Factors such as the compound’s redox potentials, ionization potentials, electron affinities, and bond dissociation enthalpies can all influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The molecular and cellular effects of a trifluoromethyl-containing compound’s action can depend on many factors, including the specific compound, its targets, and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethyl-containing compounds. For example, the solvent used can affect the compound’s redox potentials, which in turn can influence its reactivity .
Biochemical Analysis
Biochemical Properties
1-(Azidomethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. These interactions are crucial for studying enzyme mechanisms and developing new biochemical tools .
Cellular Effects
This compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, its interaction with cell surface receptors and intracellular proteins can alter cell signaling dynamics, impacting various cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through azide-alkyne cycloaddition reactionsThe trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool for studying enzyme inhibition, activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experiments and observations. Its degradation products may also influence cellular function, necessitating careful monitoring of experimental conditions to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound may enhance specific biochemical pathways without causing significant toxicity, while higher doses can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage effects is crucial for optimizing its use in preclinical studies and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and participate in redox reactions makes it a valuable tool for studying metabolic processes and identifying potential targets for drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for understanding its role in cellular processes and developing targeted therapeutic strategies .
Preparation Methods
The synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the azidomethyl group and the trifluoromethyl group onto the benzene ring. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Azidomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation reactions, although these are less common due to the stability of the C-F bond.
Common reagents and conditions used in these reactions include organic solvents like DMF, reducing agents like LiAlH4, and catalysts for hydrogenation reactions. Major products formed from these reactions include substituted benzene derivatives and amine-functionalized compounds.
Scientific Research Applications
1-(Azidomethyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
1-(Azidomethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Azidomethyl)-4-fluorobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Azidomethyl)-4-(trifluoromethyl)phenol: The presence of a hydroxyl group in this compound can lead to different reactivity and applications, particularly in the synthesis of more complex molecules.
4-(Trifluoromethyl)benzyl azide: This compound is structurally similar but lacks the methylene group, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXDERWYBSJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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